molecular formula C17H18ClN3O4S B2699116 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine CAS No. 2380179-12-2

1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine

Cat. No.: B2699116
CAS No.: 2380179-12-2
M. Wt: 395.86
InChI Key: CNPKOIFJSCCYKS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine typically involves the reaction of 1-(3-chloro-4-methylphenyl)piperazine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.

Major Products

    Reduction: 1-(3-Chloro-4-methylphenyl)-4-(4-aminobenzenesulfonyl)piperazine.

    Substitution: Products depend on the nucleophile used, such as 1-(3-methoxy-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for various therapeutic areas.

    Industry: Could be used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action for 1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methylphenyl)piperazine: Lacks the nitrobenzenesulfonyl group.

    4-(4-Nitrobenzenesulfonyl)piperazine: Lacks the 3-chloro-4-methylphenyl group.

Uniqueness

1-(3-Chloro-4-methylphenyl)-4-(4-nitrobenzenesulfonyl)piperazine is unique due to the presence of both the 3-chloro-4-methylphenyl and 4-nitrobenzenesulfonyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-13-2-3-15(12-17(13)18)19-8-10-20(11-9-19)26(24,25)16-6-4-14(5-7-16)21(22)23/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPKOIFJSCCYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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